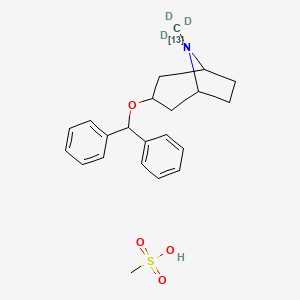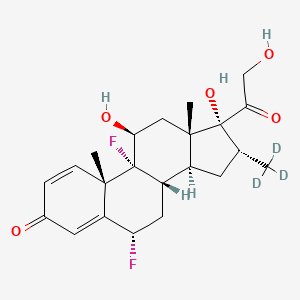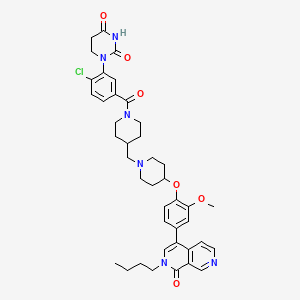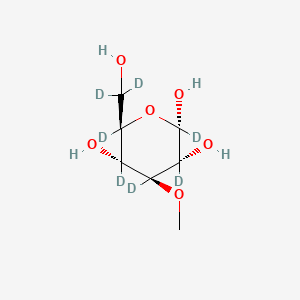
F-PEG2-S-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-PEG2-S-Boc: is a compound that belongs to the class of polyethylene glycol-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . The compound has the chemical formula C12H23FO4S and a molecular weight of 282.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of F-PEG2-S-Boc involves multiple steps, starting with the preparation of the polyethylene glycol chain and subsequent functionalization with a fluoroethoxy group.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually synthesized in a controlled environment to maintain the stability of the functional groups .
Chemical Reactions Analysis
Types of Reactions: F-PEG2-S-Boc undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc protecting group
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Deprotection Reactions: The major product is the free amine after Boc removal
Scientific Research Applications
Chemistry: F-PEG2-S-Boc is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation pathways .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into protein roles in various cellular processes .
Medicine: PROTACs have therapeutic potential, and this compound is used in the development of these molecules to target disease-causing proteins for degradation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that leverage the PROTAC technology for targeted protein degradation .
Mechanism of Action
F-PEG2-S-Boc functions as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
PEG-based PROTAC linkers: These include compounds like PEG2-S-Boc and PEG3-S-Boc, which have similar structures but differ in the length of the polyethylene glycol chain
Uniqueness: F-PEG2-S-Boc is unique due to the presence of the fluoroethoxy group, which can influence the solubility and reactivity of the compound. This makes it a valuable tool in the synthesis of PROTACs with specific properties .
Properties
Molecular Formula |
C12H23FO4S |
|---|---|
Molecular Weight |
282.37 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetate |
InChI |
InChI=1S/C12H23FO4S/c1-12(2,3)17-11(14)10-18-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 |
InChI Key |
NSKNIBGVMKHQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSCCOCCOCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



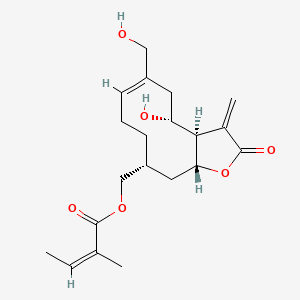
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)




